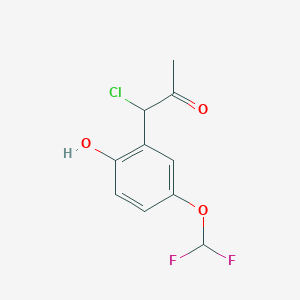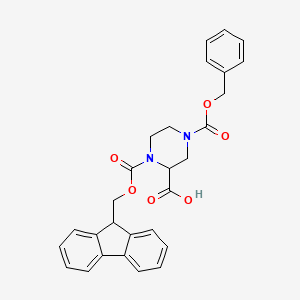
5-Chloro-pent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-pent-2-ene is an organic compound with the molecular formula C5H9Cl. It is an alkene with a chlorine atom attached to the fifth carbon in the chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it a valuable intermediate in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloro-pent-2-ene can be synthesized through elimination reactions involving alkyl halides. One common method is the dehydrohalogenation of 5-chloro-2-pentanol using a strong base such as potassium hydroxide (KOH) in an alcoholic solvent. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound can be produced via the chlorination of pent-2-ene. This process involves the addition of chlorine gas to pent-2-ene in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out at controlled temperatures to prevent over-chlorination and to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-pent-2-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) to form dihalides.
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form alcohols.
Elimination Reactions: It can undergo elimination reactions to form other alkenes or alkynes.
Common Reagents and Conditions
Addition Reactions: Typically involve halogens like bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).
Substitution Reactions: Often use nucleophiles like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Require strong bases like potassium hydroxide (KOH) under reflux conditions.
Major Products Formed
Addition Reactions: Vicinal dihalides (e.g., 5,5-dibromo-pentane).
Substitution Reactions: Alcohols (e.g., 5-hydroxy-pent-2-ene).
Elimination Reactions: Other alkenes or alkynes depending on the reaction conditions.
Aplicaciones Científicas De Investigación
5-Chloro-pent-2-ene is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-pent-2-ene involves its reactivity due to the presence of both a double bond and a chlorine atom. The double bond can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Pentene, 5-chloro-: A stereoisomer of 5-Chloro-pent-2-ene with similar reactivity but different spatial arrangement of atoms.
5-Chloro-2-pentanone: A ketone derivative with different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a double bond and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in both laboratory and industrial settings .
Propiedades
Fórmula molecular |
C5H9Cl |
|---|---|
Peso molecular |
104.58 g/mol |
Nombre IUPAC |
5-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3 |
Clave InChI |
QTRJVMJEBVLXOK-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















